N-Allylnoriso-LSD
Description
Historical Context of Iso-AL-LAD Discovery and Its Place in Lysergamide (B1675752) Research
The exploration of lysergamides began with the work of Albert Hofmann at Sandoz Pharmaceuticals, who first synthesized LSD in 1938 and discovered its potent psychoactive properties in 1943. mdpi.comnih.gov This discovery catalyzed decades of research into the chemical modification of the ergoline (B1233604) scaffold, leading to the synthesis of numerous analogues. nih.govnih.gov Scientists aimed to elucidate the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds. researchgate.net
Within this context, N⁶-substituted lysergamides were developed, with the synthesis of AL-LAD first reported in 1976 and later refined by Hoffman and Nichols in 1985 as part of a series of LSD analogues that also included ETH-LAD and PRO-LAD. psychonautwiki.orgnih.gov The creation of these compounds was driven by an academic interest in how substitutions at the N⁶ position of the nor-lysergic acid skeleton would alter pharmacological activity compared to LSD, which has a methyl group at this position. psychonautwiki.orgcaymanchem.com
The existence of iso-AL-LAD is a direct consequence of the stereochemistry of the lysergamide structure. The ergoline core has asymmetric carbons at positions 5 and 8, which gives rise to four possible stereoisomers. nih.gov Iso-AL-LAD is the C8 epimer of AL-LAD, specifically the (8α) isomer, whereas AL-LAD is the (8β) isomer. nih.gov The formation of such "iso" isomers is a well-known phenomenon in lysergamide chemistry. For instance, iso-LSD is a common impurity found in the synthesis of LSD and was first described by Albert Hofmann in the 1940s. nih.govwikipedia.org The discovery of iso-LSD's inactivity in humans was a pivotal moment in understanding the steric requirements for psychedelic activity. wikipedia.org Consequently, iso-AL-LAD holds its place in lysergamide research not as a compound pursued for specific activity, but as a necessary reference standard and a tool for understanding the chemical and pharmacological nuances of its parent compound, AL-LAD.
Academic Significance of Iso-AL-LAD as a Stereoisomeric Lysergamide
The academic significance of iso-AL-LAD stems directly from its identity as a stereoisomer of AL-LAD. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In lysergamides, the stereochemistry at carbon 8 (C8) is a critical determinant of pharmacological activity. psychonautwiki.orgnih.gov AL-LAD, the psychoactive isomer, has an absolute configuration of (5R, 8R). psychonautwiki.org Iso-AL-LAD is the diastereomer with the C8 epimerization, designated as (8α). caymanchem.comnih.gov
The study of such isomeric pairs is fundamental to medicinal chemistry and pharmacology for several reasons:
Understanding Receptor Interactions: Comparing the receptor binding affinities and functional activities of AL-LAD and iso-AL-LAD helps to map the topography of target receptors, primarily the serotonin (B10506) 5-HT₂A receptor. nih.gov The dramatic difference in activity between C8 epimers (as established with the LSD/iso-LSD pair) demonstrates the precise conformational fit required for a ligand to bind to and activate the receptor. nih.govwikipedia.org While AL-LAD binds with high affinity to 5-HT₂A receptors, its isomer, iso-AL-LAD, is expected to be significantly less active, analogous to how iso-LSD is inactive as a psychedelic in humans. nih.govwikipedia.org
Elucidating Structure-Activity Relationships (SAR): The comparison provides clear evidence of the structural requirements for activity. The orientation of the diethylamide group at C8 is crucial; the (8β) configuration (in LSD and AL-LAD) allows for the optimal interaction with the receptor, while the (8α) configuration (in iso-LSD and iso-AL-LAD) does not. nih.govwikipedia.org
Analytical Differentiation: From a forensic and analytical standpoint, the ability to distinguish between active and inactive isomers is paramount. The presence of iso-AL-LAD as a potential impurity in illicitly produced AL-LAD necessitates validated analytical methods for their separation and identification. nih.govljmu.ac.uk
The table below summarizes the key chemical identifiers for iso-AL-LAD and its active isomer, AL-LAD.
| Property | iso-AL-LAD | AL-LAD |
|---|---|---|
| Formal Name | (8α)-9,10-didehydro-N,N-diethyl-6-(2-propenyl)-ergoline-8-carboxamide | (8β)-9,10-didehydro-N,N-diethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide |
| Synonyms | N-Allyl-noriso LSD, 6-Allyl-6-norisolysergic Acid diethylamide | 6-Allyl-6-nor-LSD |
| CAS Number | 176108-44-4 | 65527-61-9 |
| Molecular Formula | C₂₂H₂₇N₃O | C₂₂H₂₇N₃O |
| Formula Weight | 349.5 g/mol | 349.5 g/mol |
| Stereochemistry | 8α configuration | 8β configuration (5R, 8R) |
Data sourced from psychonautwiki.orgcaymanchem.comglpbio.comcaymanchem.com
Scope and Objectives of Contemporary Academic Inquiry into Iso-AL-LAD
Contemporary academic and forensic inquiry into iso-AL-LAD is focused on its analytical and chemical properties rather than any intrinsic pharmacological effects. The primary objectives are well-defined within the fields of analytical chemistry, forensic science, and pharmacology.
A major objective is the use of iso-AL-LAD as an analytical reference material. caymanchem.com Certified reference standards are essential for the validation of analytical methods and for ensuring the accuracy of forensic laboratory results. This allows for the unambiguous identification of AL-LAD in seized materials and the differentiation from its inactive epimer. ljmu.ac.uk
The development of robust analytical techniques to distinguish between lysergamide isomers is a key area of research. ljmu.ac.uk The structural similarity between AL-LAD and iso-AL-LAD makes their separation challenging. Research focuses on optimizing chromatographic and mass spectrometric methods to achieve this. nih.gov Some of the analytical techniques employed in the study of lysergamides and their isomers are detailed in the table below.
nih.govljmu.ac.uknih.govnih.govljmu.ac.uknih.gov| Technique | Application in Lysergamide Research | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information to confirm the identity and distinguish between isomers like AL-LAD and iso-AL-LAD. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for separation and identification based on fragmentation patterns. Can sometimes induce thermal degradation or isomerization of lysergamides. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A preferred method for separating and quantifying isomers like LSD and iso-LSD without the thermal stress of GC, providing high sensitivity and specificity. | |
| High-Resolution Mass Spectrometry (HRMS) | Allows for the determination of the exact mass and elemental composition, aiding in the identification of novel compounds and their metabolites. |
Furthermore, research extends to the characterization of novel lysergamide derivatives that appear on the market, such as 1P-AL-LAD and 1cP-AL-LAD. nih.govresearchgate.net These studies often identify impurities and degradation products, where iso-AL-LAD or its acylated counterpart, iso-1P-AL-LAD, could potentially be present. nih.govljmu.ac.uk Understanding the stability and degradation pathways of these new analogues is crucial for both forensic analysis and for understanding the pharmacology of what is actually being consumed. wikipedia.org
Finally, while iso-AL-LAD itself is not the primary subject of pharmacological testing, its existence and analytical availability support broader research into the SAR of psychedelics. nih.govcaymanchem.com By having a confirmed inactive or significantly less potent isomer as a negative control, researchers can more definitively attribute the pharmacological effects of AL-LAD to its specific stereochemical configuration and subsequent interactions at the 5-HT₂A receptor.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1 |
InChI Key |
JCQLEPDZFXGHHQ-OXJNMPFZSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Aspects of Iso Al Lad
Regio- and Stereoselective Synthesis Pathways for Iso-AL-LAD Epimers
The synthesis of specific epimers of AL-LAD, such as iso-AL-LAD, requires careful control of the chemical reactions to ensure the desired arrangement of atoms at specific positions, known as stereocenters. The ergoline (B1233604) scaffold, the core structure of these compounds, has key stereocenters at the C-5 and C-8 positions. chemistryviews.orgmdpi.com The naturally active form of related compounds like LSD has a specific (5R, 8R) configuration. chemistryviews.org
Several synthetic strategies have been employed to construct the ergoline ring system. These include:
Domino reactions: Palladium-catalyzed domino cyclization of an amino allene (B1206475) has been used to construct the C and D rings of the ergoline system. publish.csiro.au
Metal-catalyzed bond formation: Stereocontrolled total synthesis of (+)-lysergic acid has been achieved using metal-catalyzed reactions to form three of the rings. publish.csiro.au
Reductive Heck coupling: This method has been applied to generate a key tricyclic intermediate in the synthesis of the ergoline ring system. publish.csiro.au
During the synthesis of lysergamides, the formation of a mixture of C8-epimers (compounds that differ only in the stereochemistry at the C-8 position) can occur. google.com For instance, in the synthesis of AL-LAD, both the 8β-epimer (AL-LAD) and the 8α-epimer (iso-AL-LAD) can be formed. nih.gov The separation of these epimers is often achieved through chromatographic techniques. chemistryviews.orgshaunlacob.com
Methodological Advancements in the Synthesis of Lysergamide (B1675752) Analogs Relevant to Iso-AL-LAD
Research into the synthesis of lysergamide analogs is driven by the desire to understand structure-activity relationships and to develop compounds with novel properties. nih.gov These advancements are directly relevant to the synthesis of iso-AL-LAD as they provide a broader toolkit for constructing the ergoline scaffold and introducing specific functional groups.
Key advancements include:
New methods for ring construction: Researchers are continuously developing more efficient ways to build the complex four-ring ergoline structure. nih.gov This includes cascade reactions that form multiple bonds in a single step. researchgate.net
Synthesis of A-ring and C-ring substituted analogs: While challenging, methods are emerging to introduce substituents on the A and C rings of the ergoline core, which was previously difficult. nih.gov
Use of chiral auxiliaries: To control the stereochemistry at the C8 position and favor the formation of one epimer over the other, chiral auxiliaries can be used. nih.gov
The synthesis of AL-LAD itself was first described in 1976, with modified procedures published later. nih.gov The synthesis of related analogs often involves the coupling of lysergic acid with a desired amine. Modern methods aim to achieve this coupling with high efficiency and minimal side reactions, such as epimerization. shaunlacob.comresearchgate.net
Control and Characterization of C8-Epimerization in Lysergamide Synthesis, with a focus on Iso-AL-LAD Formation
A critical aspect of lysergamide synthesis is managing the epimerization at the C8 position. The C8 center can readily interconvert between the R and S configurations, particularly in the presence of base or heat. chemistryviews.orgresearchgate.net This leads to the formation of a mixture of the desired lysergamide and its C8-epimer, often referred to as the "iso" form. For example, in the synthesis of LSD, iso-LSD is a common byproduct. chemistryviews.orgresearchgate.net Similarly, the synthesis of AL-LAD can yield iso-AL-LAD. nih.gov
Factors influencing C8-epimerization:
pH: Alkaline conditions promote the epimerization of LSD to iso-LSD. researchgate.net
Temperature: Elevated temperatures can also lead to an equilibrium mixture of the two epimers. researchgate.net
Reaction conditions: The choice of reagents and reaction conditions for the amidation of lysergic acid can significantly impact the ratio of epimers formed. shaunlacob.com Some modern coupling methods can be carried out at room temperature, which helps to minimize epimerization. researchgate.net
Characterization of C8-epimers: The differentiation and characterization of C8-epimers like AL-LAD and iso-AL-LAD are crucial for ensuring the purity of the final product. Several analytical techniques are employed for this purpose:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating epimers, which often exhibit different retention times. nih.govljmu.ac.uk
Mass Spectrometry (MS): While the mass spectra of epimers can be similar, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns. nih.gov However, in some cases, the EI mass spectrum of an epimer can be significantly different, aiding in its identification. ljmu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between C8-epimers. The chemical shifts of specific protons, particularly the H-9 proton, are different for the two isomers. nih.govresearchgate.net
The table below summarizes the analytical techniques used to characterize AL-LAD and its C8-epimer, iso-AL-LAD.
| Analytical Technique | Application in Characterizing AL-LAD and iso-AL-LAD | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation of AL-LAD and iso-AL-LAD based on their different retention times. | nih.gov |
| Mass Spectrometry (MS/MS) | Provides information on the fragmentation patterns of the molecules, which can help in their identification. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiates between the epimers based on the distinct chemical shifts of their protons. | nih.gov |
It is important to note that some analytical techniques, like gas chromatography-mass spectrometry (GC-MS), can sometimes cause on-column epimerization of certain lysergamide analogs. researchgate.net
Molecular Pharmacology and Receptor Interaction Profiles of Iso Al Lad
Quantitative Receptor Binding Affinity and Selectivity of Iso-AL-LAD at Monoamine Receptors
Direct quantitative receptor binding data for iso-AL-LAD is not extensively documented in peer-reviewed literature. However, its pharmacological profile can be inferred with high confidence from the well-established structure-activity relationships within the lysergamide (B1675752) class, particularly by comparing the binding affinities of LSD and its C8 epimer, iso-LSD.
Iso-LSD, which differs from LSD only in the spatial orientation at the C8 position (8α vs. 8β), shows a dramatic reduction in affinity for serotonin (B10506) receptors. For instance, studies have shown that LSD binds to serotonin receptors in rat brain membranes with an IC50 of approximately 8 to 10 nM, whereas iso-LSD's affinity is significantly lower, with an IC50 of about 200 nM. wikipedia.org This represents a 20- to 30-fold decrease in binding affinity. wikipedia.org This profound loss of affinity is a hallmark of the 8α "iso" configuration in lysergamides.
Given that iso-AL-LAD shares the same 8α stereochemical configuration as iso-LSD, it is expected to exhibit a similarly reduced affinity for monoamine receptors compared to its potent 8β counterpart, AL-LAD. AL-LAD is a potent serotonin receptor agonist, and while specific Ki values across a wide range of receptors are not as extensively published as for LSD, its activity is known to be mediated by high-affinity binding to 5-HT (serotonin) receptors, particularly the 5-HT2A subtype. nih.govwikipedia.org Therefore, the binding affinity of iso-AL-LAD at key sites like the 5-HT2A receptor is predicted to be in the high nanomolar or even micromolar range, rendering it significantly less potent than AL-LAD.
| Compound | Receptor | Binding Affinity (IC50, nM) | Stereochemistry at C8 |
|---|---|---|---|
| LSD | Serotonin Receptors (rat brain) | ~8-10 | 8β (R) |
| iso-LSD | Serotonin Receptors (rat brain) | ~200 | 8α (S) |
| AL-LAD | 5-HT2A (inferred high affinity) | Potent | 8β (R) |
| iso-AL-LAD | Serotonin Receptors | Predicted to be low (high nM to µM range) | 8α (S) |
Ligand-Receptor Interaction Dynamics and Molecular Mechanisms of Action for Iso-AL-LAD
The molecular mechanism of action for potent lysergamides like LSD at the 5-HT2A receptor has been elucidated through crystallographic studies. These studies reveal that the LSD molecule is anchored in the receptor's binding pocket through specific interactions. A key feature is the formation of a "lid" by extracellular loop 2 (EL2) of the receptor, which folds over the bound ligand, trapping it inside. sciencedaily.com This trapping mechanism is thought to contribute to the long duration of action observed with LSD. sciencedaily.com The proper fit of the diethylamide moiety into a specific crevice of the receptor is crucial for inducing this conformational change and stabilizing the active state of the receptor.
For iso-AL-LAD, the epimerization at the C8 carbon fundamentally alters the three-dimensional shape of the molecule. The N,N-diethylcarboxamide group at the 8α position projects in a different spatial direction compared to the 8β position of AL-LAD. This altered geometry would prevent iso-AL-LAD from fitting correctly into the orthosteric binding pocket of the 5-HT2A receptor and other monoamine receptors. The improper orientation would likely disrupt critical non-polar contacts and prevent the EL2 "lid" from closing over the molecule. sciencedaily.com Consequently, the ligand-receptor interaction would be weaker and less stable, resulting in the significantly lower binding affinity and a predicted lack of functional efficacy.
Structure-Activity Relationship (SAR) Analysis of Iso-AL-LAD and Related Lysergamides
The SAR for the lysergamide scaffold is well-defined, and iso-AL-LAD serves as a clear example of these principles.
Stereochemistry at Carbon-8 : The single most critical factor for high affinity and agonist activity at 5-HT2A receptors is the stereochemistry at the C8 position. The 8β configuration, as found in LSD and AL-LAD, is required for potent psychoactivity. nih.gov The inversion of this chiral center to the 8α configuration, creating the "iso" form, results in a molecule that is sterically hindered from binding effectively to the receptor. This leads to a dramatic decrease or complete loss of functional activity. wikipedia.orghubbry.com For example, iso-LSD is reported to be inactive as a psychedelic in humans at doses up to 500 μg, whereas the minimum active dose of LSD is around 20-25 μg. wikipedia.orgnih.gov This principle directly applies to the AL-LAD/iso-AL-LAD pair.
Substitution at the N6-Position : AL-LAD differs from LSD by the substitution of the N6-methyl group with an allyl group (–CH2–CH=CH2). SAR studies have shown that small alkyl substitutions at this position, such as ethyl (in ETH-LAD), n-propyl (in PRO-LAD), and allyl (in AL-LAD), are well-tolerated and can maintain or even increase potency relative to LSD. nih.gov This indicates that the region around the N6-position of the receptor can accommodate these small, unsaturated groups. However, this modification is secondary to the crucial C8 stereochemistry; the N6-allyl group on iso-AL-LAD cannot compensate for the incorrect orientation of the C8 carboxamide.
The Carboxamide Moiety : The N,N-diethylamide group at C8 is also a key feature for the potent activity of many lysergamides. Modifications to this group generally lead to a decrease in potency. The specific orientation of this group in the 8β position allows it to engage with a hydrophobic pocket within the receptor, contributing to the high-affinity binding and functional activation.
Comparative In Vitro Functional Assays of Iso-AL-LAD at Specific Serotonergic and Dopaminergic Receptors
Specific in vitro functional assay data for iso-AL-LAD are absent from the scientific literature. However, based on its structure and the extensive data from iso-LSD, a clear prediction of its functional activity can be made.
AL-LAD is a functional 5-HT2A receptor agonist. This is demonstrated in vivo through the head-twitch response (HTR) assay in mice, a behavioral proxy for 5-HT2A receptor activation. nih.gov In these studies, AL-LAD was found to be slightly less potent than LSD but still a fully effective agonist. nih.gov
In stark contrast, iso-LSD is considered functionally inactive or, at best, an extremely weak partial agonist with negligible efficacy. It showed only 0.12% of the antiserotonergic activity of LSD in the isolated rat uterus preparation, indicating a near-total loss of functional effect. wikipedia.org It does not produce psychedelic effects in humans even at doses more than 20 times higher than a typical dose of LSD. wikipedia.org
Extrapolating from this, iso-AL-LAD is expected to be functionally inactive at serotonergic receptors like 5-HT2A and dopaminergic receptors. Any potential interaction would likely be characterized by very low potency (high EC50 values) and minimal to no efficacy (low Emax) in functional assays such as calcium flux or β-arrestin recruitment assays. It would not be expected to induce the head-twitch response in rodents.
| Compound | Receptor Target | Functional Activity |
|---|---|---|
| LSD | 5-HT2A | Potent Agonist |
| iso-LSD | 5-HT2A | Inactive / Very Weak Partial Agonist |
| AL-LAD | 5-HT2A | Agonist (induces HTR) nih.gov |
| iso-AL-LAD | 5-HT2A / Dopamine (B1211576) Receptors | Predicted to be functionally inactive |
Preclinical Pharmacokinetic and Biotransformation Studies of Iso Al Lad
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of Iso-AL-LAD in Preclinical In Vitro and Animal Models
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data specifically for iso-AL-LAD is limited. However, the study of analogous compounds provides a predictive framework for its likely behavior. For instance, research on lysergic acid diethylamide (LSD) shows it is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.2 to 2 hours. mdpi.com The elimination half-life of LSD ranges from 3.6 to 8.9 hours. mdpi.com Given the structural similarities, iso-AL-LAD is anticipated to exhibit a comparable pharmacokinetic profile.
In vitro studies with AL-LAD incubated with pooled human liver S9 microsomal fractions have identified several metabolic pathways. nih.govuni-saarland.de These include N-dealkylation and hydroxylation, with cytochrome P450 (CYP) enzymes CYP1A2 and CYP3A4 being primarily responsible for these transformations. uni-saarland.deresearchgate.net Specifically, CYP3A4 is involved in N-dealkylation and N-deethylation, while both CYP1A2 and CYP3A4 contribute to hydroxylation reactions. nih.govuni-saarland.de It is plausible that iso-AL-LAD undergoes similar metabolic processes.
Animal models provide further understanding of the in vivo behavior of lysergamides. For example, studies on 1-acyl-substituted LSD derivatives in rats have demonstrated rapid and efficient in vivo deacylation, leading to high plasma levels of LSD. researchgate.netnih.gov This suggests that if iso-AL-LAD were part of a prodrug structure, it would likely be readily converted to its active form.
Identification and Characterization of Iso-AL-LAD Metabolites through In Vitro Systems
N¹-deacylation: The most abundant metabolite formed was AL-LAD, indicating that the N-propanoyl group is readily cleaved. nih.govnih.govresearchgate.net
Hydroxylation: This occurred on both the core lysergamide (B1675752) structure and the N⁶-allyl group. nih.govnih.govresearchgate.net
Formation of dihydrodiol metabolites nih.govnih.govresearchgate.net
N-dealkylation nih.govnih.govresearchgate.net
Dehydrogenation nih.govnih.govresearchgate.net
It is highly probable that iso-AL-LAD would undergo a similar suite of metabolic transformations. The table below summarizes the metabolites identified for the related compound AL-LAD in in vitro studies.
| Metabolic Reaction | Resulting Metabolite Type | Key Enzymes Involved |
| N-dealkylation | Removal of the N⁶-allyl group | CYP3A4 nih.govuni-saarland.de |
| Hydroxylation | Addition of a hydroxyl group to the lysergamide core | CYP1A2, CYP3A4 nih.govuni-saarland.de |
| N-deethylation | Removal of an ethyl group from the diethylamide moiety | CYP3A4 nih.gov |
This table is based on data for AL-LAD and is predictive for iso-AL-LAD.
Prodrug Potential and Bioconversion Pathways of Lysergamide Analogs to Active Forms, with Implications for Iso-AL-LAD
The concept of prodrugs is highly relevant in the context of lysergamides. Several N¹-acyl-substituted derivatives of LSD, such as 1-acetyl-LSD (ALD-52) and 1-propionyl-LSD (1P-LSD), are considered to function as prodrugs for LSD. researchgate.netnih.gov In vivo studies have confirmed that these compounds are rapidly and efficiently converted to LSD after administration. researchgate.netnih.govnih.gov This bioconversion is a critical factor in their pharmacological activity, as N¹-substitution generally reduces the affinity and efficacy of lysergamides at the serotonin (B10506) 5-HT₂A receptor. researchgate.netresearchgate.net
Similarly, 1P-AL-LAD is hypothesized to act as a prodrug for AL-LAD. nih.govnih.govresearchgate.net In vitro metabolism studies strongly support this, showing the conversion of 1P-AL-LAD to AL-LAD as the primary metabolic step. nih.govnih.govresearchgate.net The detection of iso-1P-AL-LAD as an isomer in samples of 1P-AL-LAD suggests that iso-AL-LAD could also be part of a prodrug system. nih.gov If an N-acylated form of iso-AL-LAD were administered, it would be expected to undergo in vivo deacylation to release the active iso-AL-LAD. This bioconversion would be essential for its psychoactive effects, assuming it follows the same structure-activity relationships as other lysergamides where N¹-substitution diminishes activity. researchgate.net
The bioconversion of these N-acyl prodrugs is thought to be mediated by enzymes present in human serum and liver. nih.gov This metabolic activation pathway allows for the systemic release of the active lysergamide.
State of the Art Analytical Techniques for Iso Al Lad and Its Solutions
Chromatographic Separation and Quantification of Iso-AL-LAD and Its Isomers
Chromatography is the cornerstone for separating iso-AL-LAD from its primary isomer, AL-LAD (the 8β epimer), and other related compounds. nih.govnih.gov The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are premier techniques for the separation of lysergamides. nih.govnih.gov These methods are particularly well-suited for separating stereoisomers like iso-AL-LAD and AL-LAD. nih.govnih.gov Reversed-phase chromatography is the most common mode used for this class of compounds. sigmaaldrich.comnih.gov
UHPLC enhances the separation process by using columns packed with particles smaller than 2 µm in diameter, which operates at higher pressures. amazonaws.compageplace.de This results in significantly increased resolution and much shorter analysis times compared to conventional HPLC. pageplace.dehplc.eu A UHPLC method can reduce analysis time and mobile phase consumption by as much as 80% without compromising the quality of the separation. pageplace.de For complex separations, various parameters such as mobile phase pH, the nature of the stationary phase, and the organic modifier can be adjusted to achieve the desired selectivity. amazonaws.comhplc.eu The development of a robust method requires careful selection of the column and mobile phase buffer pH, based on the analyte's pKa. pageplace.de
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Turbulent-Flow Liquid Chromatography | nih.gov |
| Column | Reversed-phase (e.g., C8, C18) | sigmaaldrich.comnih.gov |
| Mobile Phase A | 20 mmol/L ammonium acetate in water with 0.1% formic acid | nih.gov |
| Mobile Phase B | 20 mmol/L ammonium acetate in methanol (B129727) and acetonitrile (1:1) with 0.1% formic acid | nih.gov |
| Flow Rate | 0.6 mL/min (HPLC example) | nih.gov |
| Column Temperature | 35 °C | nih.gov |
| Detection | Diode Array Detection (DAD), Mass Spectrometry (MS) | nih.gov |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of lysergamides. researchgate.netdntb.gov.uanih.govmdpi.com It allows for the effective separation of various structural isomers. researchgate.netdntb.gov.uanih.gov The elution order of 13 different LSD analogs has been established under specific chromatographic conditions, with AL-LAD eluting after LSD, MiPLA, and LAMPA, but before LSZ and 2-Br-LSD. researchgate.netnih.gov
A key consideration for GC analysis is the potential for thermal degradation of lysergamides in the hot injector port. researchgate.net However, with appropriate method parameters, reliable analysis is achievable. A typical GC system for this purpose utilizes a fused silica capillary column, such as a DB-1. nih.govljmu.ac.uk In some cases, derivatization can be employed to improve the chromatographic separation of isomers. ljmu.ac.uk
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-1 fused silica capillary (30 m × 0.25 mm, 0.25 µm film) | nih.gov |
| Injection Mode | Splitless | nih.govuni-freiburg.deljmu.ac.uk |
| Injector Temperature | 280 °C | uni-freiburg.deljmu.ac.uk |
| Carrier Gas | Helium | wiley.comljmu.ac.ukuni-freiburg.deljmu.ac.uk |
| Oven Program | Initial 80 °C, ramped to 310 °C at 20 °C/min | uni-freiburg.deljmu.ac.uk |
| Detector | Mass Spectrometer (MS), Solid-State Infrared (sIR) | wiley.comnih.gov |
Mass Spectrometry (MS) Applications for Structural Elucidation and Detection of Iso-AL-LAD
Mass spectrometry is an indispensable technique for the structural elucidation and sensitive detection of molecules. nih.govtaylorandfrancis.com When coupled with a chromatographic separation technique, it provides definitive identification of iso-AL-LAD, even in trace amounts within complex mixtures. nih.govtaylorandfrancis.com
Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. For AL-LAD, the molecular ion ([M]•+) is observed with high relative abundance at a mass-to-charge ratio (m/z) of 349. nih.gov The fragmentation of AL-LAD is similar to that of LSD due to their structural similarities. nih.gov
Key fragment ions observed in the EI mass spectrum of AL-LAD include:
m/z 308: Formed by the loss of the allyl radical from the nitrogen at the 6-position. nih.gov
m/z 280: A retro-Diels-Alder fragment. nih.gov
m/z 247: A characteristic ion for analogs with an N6-allyl group. researchgate.netdntb.gov.uanih.gov
m/z 72: An iminium ion common to lysergamides with a diethylamide group. nih.gov
It is important to note that epimers like iso-AL-LAD and AL-LAD are expected to produce nearly identical EI-MS fragmentation patterns. Therefore, their differentiation relies on prior chromatographic separation rather than mass spectral differences alone. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of substances in complex biological matrices such as blood or plasma. escholarship.orglittlemsandsailing.com The technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. escholarship.orgresearchgate.net For quantitative analysis, the instrument is typically operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govnih.govescholarship.org
This methodology has been successfully developed for the determination of LSD and its isomers, achieving limits of quantification (LOQ) as low as 0.01-0.05 µg/kg (or ng/mL). nih.govnih.gov A highly sensitive UHPLC-MS/MS method for various LSD analogs reported an LOQ of 0.5 pg/mL. researchgate.netnih.gov Given that isomers like LSD and iso-LSD produce identical fragmentation ions, chromatographic separation is absolutely critical before MRM detection to ensure accurate quantification. nih.gov
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|
| LSD / iso-LSD | 324.2 | 223.2 | nih.govljmu.ac.uk |
| AL-LAD / iso-AL-LAD | 350 (approx.) | 309 (approx.) | nih.gov |
| 1cP-AL-LAD | 418.2488 | 377.2097, 349.1908, 276.1253, 208.0993 | uni-freiburg.de |
Note: Specific precursor/product ions for iso-AL-LAD are not detailed in the provided sources but are expected to be identical to AL-LAD.
High-Resolution Mass Spectrometry (HR-MS), often utilizing technologies like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). measurlabs.comutoledo.edu This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.commeasurlabs.com For iso-AL-LAD, the molecular formula is C₂₂H₂₇N₃O. caymanchem.com HR-MS can confirm this composition by measuring the exact mass of the protonated molecule [M+H]⁺, distinguishing it from other compounds that may have the same nominal mass but a different elemental makeup. nih.govuni-freiburg.de This capability is crucial for the definitive identification of novel psychoactive substances and for characterizing impurities in a sample. nih.govuni-freiburg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Assessment of Iso-AL-LAD
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and analysis of organic molecules, offering detailed insight into the molecular structure, stereochemistry, and purity of iso-AL-LAD. As an epimer of AL-LAD, iso-AL-LAD (the 8α isomer) can be distinguished from AL-LAD (the 8β isomer) through subtle but distinct differences in their NMR spectra. nih.gov
The stereochemical difference at the C-8 position influences the local chemical environment of nearby protons and carbons, leading to variations in their chemical shifts (δ) and coupling constants (J). The analysis of both 8α and 8β epimers of AL-LAD by NMR has been described in the scientific literature. nih.gov While complete datasets for iso-AL-LAD are not as widely published as for its 8β counterpart, the principles of differentiation are well-established from studies on related lysergamides, such as the epimerization of Lysergic acid diethylamide (LSD) to iso-LSD. researchgate.net
For instance, in the ¹H NMR spectrum, protons on and near the D-ring, particularly H-8, H-7, and H-9, are expected to show the most significant differences in chemical shifts between the two epimers. The appearance of a second, distinct signal for a key proton, such as the H-9 singlet in lysergamides, is often indicative of the presence of the epimeric form in a sample. researchgate.net Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign these proton and carbon signals. nih.govnih.gov
Purity assessment using NMR is achieved by integrating the signals corresponding to iso-AL-LAD against those of impurities. This quantitative NMR (qNMR) approach can determine the relative proportion of the 8β epimer (AL-LAD) in a solution of iso-AL-LAD. It can also identify and quantify residual synthesis reagents or degradation products. ljmu.ac.ukuni-freiburg.de For example, the epimerization at C-8 is a known phenomenon in the synthesis and storage of lysergamides, and NMR provides a direct method to monitor this process. researchgate.netnih.gov Studies on related compounds have shown that the presence of the iso-form can be estimated, although low percentages may not be observable in standard ¹H NMR spectra without specialized techniques. nih.govresearchgate.net
The following table presents the ¹H and ¹³C NMR data reported for the related compound AL-LAD, which serves as a reference for the type of data obtained and for comparison in the analysis of iso-AL-LAD. The differentiation between epimers would be based on variations from these reported shifts.
Table 1: Representative ¹H and ¹³C NMR Data for AL-LAD Hemitartrate in d₆-DMSO nih.gov
This interactive table provides known chemical shifts for AL-LAD, the 8β epimer. The corresponding signals for iso-AL-LAD (8α epimer) would show slight deviations, particularly for nuclei near the C-8 stereocenter.
| Atom No. | ¹³C (δ / ppm) | ¹H (δ / ppm) | Multiplicity and Coupling Constant (J / Hz) |
|---|---|---|---|
| 2 | 119.31 | 7.02 | t, J = 2.0 |
| 4 | 26.60 | 3.53 (4β-H), 2.55-2.46 (4α-H) | dd, J = 14.5, 5.4; d, J = 11.8 |
| 5 | 59.71 | 3.38-3.34 | m |
| 7 | 51.72 | 3.08 (7α-H), 2.62 (7β-H) | dd, J = 11.1, 4.5; t, J = 10.7 |
| 8 | 41.59 | 3.73 | dd, J = 10.5, 5.4 |
| 9 | 31.96 | 3.23 | ddd, J = 10.5, 10.5, 2.0 |
| 10 | 108.82 | - | - |
| 11 | 134.42 | - | - |
| 12 | 107.82 | 6.81 | d, J = 8.4 |
| 13 | 122.25 | 7.10 | t, J = 8.4 |
| 14 | 112.56 | 6.99 | d, J = 8.4 |
| 15 | 134.72 | - | - |
| 16 | 170.83 | - | - |
| N-H | - | 10.70 | d, J = 2.0 |
| N-CH₂ (allyl) | 52.41 | 3.58, 3.28 | m |
| CH (allyl) | 135.59 | 5.92 | m |
| CH₂ (allyl) | 116.82 | 5.17, 5.09 | m |
| N-CH₂ (diethyl) | 41.50, 39.48 | 3.42, 3.20 | m |
Spectrophotometric and Other Optical Methods for Iso-AL-LAD Characterization
Spectrophotometric and optical methods are valuable for the rapid identification and characterization of iso-AL-LAD in solution. These techniques are particularly useful for confirming the presence of the characteristic lysergamide chromophore and for differentiating between stereoisomers.
UV-Visible (UV-Vis) Spectroscopy is a primary spectrophotometric technique used for lysergamides. The UV spectrum of iso-AL-LAD is determined by its ergoline (B1233604) core, which is identical to that of AL-LAD. Therefore, the UV absorption profile of both epimers is expected to be virtually identical. The UV spectrum recorded by high-performance liquid chromatography with diode array detection (HPLC-DAD) for AL-LAD is consistent with that of other lysergamides like LSD. nih.gov Studies on AL-LAD and related compounds report characteristic absorption maxima in the ultraviolet region. These maxima confirm the presence of the indole moiety within the ergoline structure. mdpi.comnih.gov
The following table summarizes the key optical properties used for the characterization of iso-AL-LAD and its related epimer.
Table 2: Optical and Spectrophotometric Data for AL-LAD/iso-AL-LAD
This interactive table outlines the expected optical characteristics. The UV-Vis data is applicable to both epimers, while chiroptical properties would be distinct for each.
| Analytical Method | Property | Typical Values for AL-LAD Chromophore | Notes |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~205-209 nm, ~240-243 nm, ~310-312 nm | These values are characteristic of the ergoline indole chromophore and are expected to be nearly identical for both iso-AL-LAD and AL-LAD. mdpi.comnih.gov |
| Polarimetry | Optical Rotation ([α]) | Specific, non-zero value | The magnitude and sign of the optical rotation will be different for iso-AL-LAD compared to AL-LAD, providing a method for differentiation. |
Formulation and Stability Aspects of Iso Al Lad in Research Solutions
Preparation and Standardization of Iso-AL-LAD Analytical Reference Solutions
The preparation of analytical reference solutions of iso-AL-LAD is a critical first step for any quantitative or qualitative research. These standard solutions are essential for the calibration of analytical instrumentation and for the validation of analytical methods.
Commercially available iso-AL-LAD reference standards are typically supplied as solutions in a high-purity organic solvent. Acetonitrile is a common solvent of choice for lysergamides due to its miscibility with a wide range of compounds and its compatibility with analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). For instance, iso-AL-LAD is often provided as a 100 µg/ml solution in acetonitrile.
The preparation of these reference solutions is conducted under stringent quality control measures. Reputable suppliers manufacture these standards to meet international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). This ensures the accuracy and traceability of the certified concentration.
The standardization process involves the use of metrologically valid procedures to confirm the identity and purity of the iso-AL-LAD. This can be achieved through a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the presence of the iso-AL-LAD epimer.
Mass Spectrometry (MS): Coupled with gas chromatography (GC) or liquid chromatography (LC) to determine the mass-to-charge ratio and fragmentation pattern, confirming the molecular identity.
Chromatographic Techniques (HPLC, GC): To assess the purity of the compound and separate it from its epimer (AL-LAD) and any potential impurities.
A certificate of analysis accompanying the reference solution provides the certified property values, associated uncertainties, and a statement of metrological traceability.
Stability of Iso-AL-LAD in Various Solvents and Under Controlled Storage Conditions for Research Applications
The stability of iso-AL-LAD in solution is paramount for ensuring the reliability of research findings. The concentration of the analyte can change over time due to degradation or epimerization, leading to inaccurate results. The choice of solvent and storage conditions significantly impacts the stability of lysergamides.
For commercially prepared iso-AL-LAD solutions in acetonitrile, a stability of at least one year is often cited when stored at -20°C. caymanchem.com Light and temperature are critical factors that can influence the stability of lysergamides. Therefore, storage in dark, amber vials at low temperatures is recommended to minimize degradation.
While specific stability studies on iso-AL-LAD in a variety of solvents are not extensively documented in publicly available literature, research on the closely related compound LSD and other lysergamides provides valuable insights. Studies have shown that alcoholic solvents like methanol (B129727) and ethanol (B145695) can lead to the conversion of some lysergamides during GC-MS analysis. researchgate.netscispace.com In contrast, solvents such as diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone (B3395972) have demonstrated better sensitivity and stability for the analysis of LSD analogs. mdpi.com
The following table summarizes the stability of lysergamides under different conditions, which can be extrapolated to infer the stability of iso-AL-LAD.
Stability of Lysergamides in Solution
| Compound(s) | Solvent(s) | Storage Condition | Observed Outcome | Citation |
|---|---|---|---|---|
| iso-LSD | Acetonitrile | -20°C | Stable for ≥ 1 year | caymanchem.com |
| LSD | Aqueous Buffer | 25°C, in the dark | No significant loss for up to 4 weeks | researchgate.net |
| LSD | Aqueous Buffer | 37°C and 45°C, in the dark | 30-40% loss after 4 weeks | researchgate.net |
| ALD-52, 1P-LSD | Methanol, Ethanol | GC-MS analysis conditions | Conversion to LSD | researchgate.netscispace.comnih.gov |
| ALD-52 | Isopropyl alcohol, Acetonitrile, Ethyl acetate, Acetone | GC-MS analysis conditions | Prevents conversion to LSD | researchgate.netscispace.comnih.gov |
| LSD analogs | Diethyl ether, tert-butyl methyl ether, Dichloromethane, Acetone | Analytical conditions | Good sensitivity and stability | mdpi.com |
Factors Influencing Epimerization and Degradation Pathways of Iso-AL-LAD in Solution
Iso-AL-LAD is the C-8 epimer of AL-LAD. The conversion between these two forms, known as epimerization, is a significant consideration in the handling and analysis of these compounds. The epimerization of lysergamides is influenced by factors such as pH, temperature, and the solvent matrix.
Extensive research on the epimerization of LSD to iso-LSD provides a strong model for understanding the behavior of AL-LAD and iso-AL-LAD. researchgate.net The equilibrium between LSD and iso-LSD in solution is typically around a 9:1 ratio, favoring the more stable LSD. researchgate.net Starting with pure iso-LSD, the conversion to LSD requires more vigorous conditions, such as higher temperatures and a more alkaline pH, compared to the conversion of LSD to iso-LSD. researchgate.net
Key factors influencing the epimerization of iso-lysergamides to their corresponding lysergamide (B1675752) counterparts include:
pH: Alkaline conditions (pH > 7.0) significantly promote epimerization. researchgate.net
Temperature: Elevated temperatures accelerate the rate of epimerization. For instance, the conversion of LSD to iso-LSD is more rapid at 37°C and 45°C than at room temperature. researchgate.net
The following table, based on studies of LSD, illustrates the conditions that promote epimerization and can be considered relevant for the iso-AL-LAD to AL-LAD conversion.
Factors Influencing Epimerization of Lysergamides (LSD as a model)
| Starting Material | Condition | Time to Reach 9:1 Equilibrium (LSD:iso-LSD) | Citation |
|---|---|---|---|
| LSD | pH ≥ 7.0, 45°C | 1 week | researchgate.net |
| LSD | pH ≥ 7.0, 37°C | 2 weeks | researchgate.net |
| iso-LSD | pH 9.7, 45°C | 6 weeks | researchgate.net |
In addition to epimerization, iso-AL-LAD solutions may be susceptible to degradation through other pathways. While specific degradation studies for iso-AL-LAD are limited, general degradation pathways for lysergamides include hydrolysis and oxidation. For example, 1-acyl substituted lysergamides like ALD-52 and 1P-LSD have been shown to undergo hydrolysis to form LSD, particularly under the high temperatures of a GC injector port. researchgate.netscispace.com The N6-allyl group in iso-AL-LAD could also be a site for oxidative degradation. The presence of impurities in a sample of a related compound, 1cP-AL-LAD, suggests that oxidation of the N6-allyl group is a possible degradation pathway.
Computational and Theoretical Approaches in Iso Al Lad Research
Molecular Modeling and Docking Simulations of Iso-AL-LAD with Receptor Targets
Molecular modeling and docking simulations are pivotal in elucidating the potential interactions between a ligand, such as iso-AL-LAD, and its biological targets. The primary targets for lysergamides are the serotonin (B10506) receptors, particularly the 5-HT₂ family. researchgate.net
Molecular Modeling: The first step in this process involves generating a three-dimensional model of the iso-AL-LAD molecule. This is typically achieved using computational chemistry software, where the molecule's geometry is optimized to its lowest energy state. This optimized structure provides a realistic representation of the molecule's shape and electronic properties.
Docking Simulations: Once a reliable model of iso-AL-LAD is obtained, it can be "docked" into the binding site of a receptor model. Crystal structures of serotonin receptors, such as the 5-HT₂B receptor in complex with LSD, serve as templates for these simulations. nih.gov The docking process explores various possible orientations and conformations of iso-AL-LAD within the receptor's binding pocket, calculating a "docking score" for each pose to predict the most favorable binding mode. mdpi.com These simulations can identify key amino acid residues that are likely to interact with the ligand, providing a structural basis for its activity. nih.gov For instance, interactions with specific residues in the binding pocket are thought to be crucial for the psychoactive effects of lysergamides. nih.gov
| Parameter | Description | Example Software |
| Ligand Preparation | Generation of a 3D structure of iso-AL-LAD and optimization of its geometry. | ChemDraw, Avogadro |
| Receptor Preparation | Obtaining a crystal structure of the target receptor (e.g., 5-HT₂A/2B) from a protein data bank and preparing it for docking. | Protein Data Bank (PDB), Schrödinger Maestro |
| Docking Algorithm | The computational method used to predict the binding orientation and affinity of the ligand to the receptor. | AutoDock, Glide |
| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor for a given pose. | GlideScore, MM/GBSA |
Quantum Chemical Calculations for Understanding Iso-AL-LAD Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of a molecule's electronic structure and reactivity. These methods can be applied to iso-AL-LAD to predict a range of properties that are difficult to measure experimentally. researchgate.net
By solving the Schrödinger equation for the molecule, albeit with approximations, these calculations can determine the distribution of electrons, the energies of molecular orbitals (such as the HOMO and LUMO), and the vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net For example, the M05-2X/6-311++G(d,p) level of theory has been successfully used to optimize the structure of LSD and predict its spectral properties. researchgate.net This same approach could be applied to iso-AL-LAD to gain insights into its fundamental chemical nature.
These calculations can also be used to predict the stability of different conformations of iso-AL-LAD and to model its reactivity in various chemical environments. This information is valuable for understanding its metabolism and for the synthesis of related compounds.
| Computational Method | Predicted Properties | Significance in Iso-AL-LAD Research |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies (IR spectra), and NMR chemical shifts. | Provides a fundamental understanding of the molecule's stability, reactivity, and spectral characteristics. researchgate.net |
| Hartree-Fock (HF) | Molecular orbital energies and electronic wavefunctions. | A foundational ab initio method that can provide a basic understanding of the electronic properties of iso-AL-LAD. |
| Semi-empirical Methods | Faster computation of molecular properties with some approximation. | Useful for preliminary screening of large numbers of related molecules. |
In Silico Prediction of Iso-AL-LAD Pharmacological Profiles
In silico methods can be used to predict the pharmacological profile of a compound before it is tested in biological systems. These predictions are based on the molecule's structural and chemical properties and can provide an early indication of its potential activity and targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model based on a set of known lysergamides with measured affinities for serotonin receptors, it would be possible to predict the receptor binding affinity of iso-AL-LAD.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific receptor. By identifying the common pharmacophoric features of known 5-HT₂A agonists, a pharmacophore model can be developed. The structure of iso-AL-LAD can then be compared to this model to predict its likelihood of acting as a 5-HT₂A agonist.
Prediction of ADMET Properties: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions can help to assess the potential of iso-AL-LAD as a research tool and to anticipate its metabolic fate in biological systems.
These computational approaches, while not a substitute for experimental validation, provide a powerful and cost-effective means of prioritizing compounds for further study and for gaining a deeper understanding of their mechanism of action at the molecular level.
Applications of Iso Al Lad in Preclinical Research Models
Iso-AL-LAD, the 8α epimer of AL-LAD, serves a distinct and specific role in preclinical research. Unlike its psychoactive 8β counterpart (AL-LAD), the biological activity of iso-AL-LAD is not a primary focus of investigation due to established structure-activity relationships in the lysergamide (B1675752) class, where the "iso" configuration typically confers biological inactivity psychonautwiki.org. Instead, its utility is found predominantly in analytical and forensic contexts, where it serves as a reference material for the accurate identification of its active isomer nih.govresearchgate.net.
Future Directions and Emerging Research Avenues for Iso Al Lad
Exploration of Novel Receptor Targets and Ligand Interactions for Iso-AL-LAD and Its Derivatives
While the primary pharmacological activity of many lysergamides is attributed to their interaction with serotonin (B10506) 5-HT2A receptors, the precise binding profile of iso-AL-LAD remains less characterized than its 8β epimer, AL-LAD. Future research should focus on a comprehensive exploration of its receptor interactions.
Studies on AL-LAD have demonstrated its high affinity for 5-HT2A receptors. nih.gov Additionally, research has shown that AL-LAD interacts with dopamine (B1211576) D1 and D2 receptors, albeit with a slightly lower affinity compared to LSD. nih.gov The investigation into related lysergamides, such as the isomers of lysergic acid 2,4-dimethylazetidide (LSZ), was undertaken to better understand the binding orientation of these molecules and to map the topography of the 5-HT2A receptor. nih.gov
Future research on iso-AL-LAD should aim to:
Determine a comprehensive receptor binding profile: This involves screening iso-AL-LAD against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify novel targets beyond the serotonergic and dopaminergic systems.
Conduct comparative binding studies: Directly comparing the affinity and efficacy of iso-AL-LAD with AL-LAD, LSD, and other derivatives at various receptor subtypes will help elucidate the functional consequences of its stereochemistry.
Utilize computational modeling and structural biology: Molecular docking and cryogenic electron microscopy (cryo-EM) studies could reveal the precise binding orientation of iso-AL-LAD within the receptor pocket, explaining differences in pharmacology between isomers.
Investigate functional selectivity (biased agonism): Research should explore whether iso-AL-LAD preferentially activates certain downstream signaling pathways (e.g., G-protein vs. β-arrestin) at the 5-HT2A receptor, which could lead to distinct behavioral effects.
| Compound | 5-HT2A ([3H]ketanserin) | 5-HT2A ([125I]-R-DOI) | D1 (K0.5) | D2 (K0.5) |
|---|---|---|---|---|
| AL-LAD | 8.1 | 3.4 | 189 | 12.3 |
Data derived from studies on rat frontal cortex homogenates. nih.gov
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Iso-AL-LAD's Mechanism at a Systemic Level
To move beyond single-receptor interactions and understand the global biological impact of iso-AL-LAD, the application of advanced "omics" technologies is essential. These high-throughput methods can provide an unbiased, systemic view of the molecular changes induced by the compound.
Omics technologies offer a multi-layered approach to understanding drug mechanisms, integrating data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This holistic analysis can uncover complex biological interactions and phenotypes that are not apparent from single-dimensional studies. mdpi.com
Future research avenues include:
Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in protein expression and post-translational modifications in neuronal cells or brain tissue following exposure to iso-AL-LAD. This could identify novel protein networks and signaling cascades affected by the compound.
Metabolomics: This approach can reveal changes in the levels of endogenous metabolites (e.g., neurotransmitters, lipids, amino acids) in response to iso-AL-LAD administration. mdpi.com Such studies could uncover unique metabolic signatures and biomarkers associated with the compound's activity.
Spatial Omics: Emerging spatial omics technologies allow for the analysis of biomolecules within their native tissue context. embopress.org Applying spatial transcriptomics or metabolomics to brain sections after iso-AL-LAD administration could map its molecular effects with anatomical precision, revealing which cell types and brain circuits are most affected. embopress.org
Integrating these omics datasets will be crucial for constructing comprehensive models of iso-AL-LAD's mechanism of action, from receptor binding to systemic physiological changes.
Development of Targeted Probes and Imaging Agents Based on Iso-AL-LAD Scaffolds for Neurobiological Research
The unique structure of lysergamides can be leveraged to develop novel molecular tools for neurobiological research. By modifying the iso-AL-LAD scaffold, it may be possible to create highly specific probes and imaging agents to visualize and study neuronal processes in real-time.
The development of small-molecule fluorescent probes is a powerful strategy for tracking drugs and observing molecular-target interactions within living cells. nih.gov An ideal imaging probe should possess high affinity, selectivity, and stability. mdpi.com
Potential future developments include:
Fluorescent Probes: Attaching a fluorophore to the iso-AL-LAD molecule, at a position that does not disrupt its primary binding, could create a probe to visualize receptor distribution and trafficking in living neurons. These probes would enable high-resolution imaging of target receptors at the subcellular level. nih.gov
PET/SPECT Ligands: Radiolabeling iso-AL-LAD or a high-affinity derivative with isotopes like Carbon-11 or Fluorine-18 could lead to the development of novel Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) agents. Such tools would allow for the non-invasive in vivo imaging of target receptor density and occupancy in the human brain, providing invaluable data for clinical research.
Photoaffinity Probes: Incorporating a photoreactive group into the iso-AL-LAD structure would allow for photoaffinity labeling. This technique enables the permanent covalent bonding of the ligand to its receptor upon UV light exposure, facilitating the identification and isolation of receptor-ligand complexes for detailed biochemical analysis.
These advanced tools would not only deepen the understanding of iso-AL-LAD's pharmacology but also provide broader utility for studying the neurobiology of its target receptors.
Methodological Advancements in Analytical Characterization of Lysergamide (B1675752) Isomers, including Iso-AL-LAD
A significant challenge in the study of lysergamides is the presence of and analytical distinction between various isomers, such as the C8 epimers (e.g., AL-LAD and iso-AL-LAD). nih.govnih.gov Future research must continue to advance analytical methodologies to ensure accurate identification, differentiation, and quantification of these closely related compounds.
Comprehensive analytical characterization is crucial for both forensic identification and basic pharmacological research. nih.gov Studies on AL-LAD and its N1-acylated derivatives like 1P-AL-LAD and 1cP-AL-LAD have utilized a suite of advanced analytical techniques. nih.govuni-freiburg.de
Key areas for methodological advancement include:
Chromatography: Developing more sophisticated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods with novel stationary phases can improve the baseline separation of iso-AL-LAD from AL-LAD and other synthesis-related impurities or degradation products. nih.govuni-freiburg.de
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are vital for structural elucidation. nih.govresearchgate.net Future work should focus on identifying unique fragment ions or fragmentation patterns that can unequivocally differentiate between C8 epimers, which often produce very similar mass spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structural confirmation, its sensitivity can be a limitation. nih.gov Advances in NMR technology, including higher field strengths and cryogenic probes, will aid in the definitive structural assignment of trace isomers.
Hyphenated Techniques: The combination of techniques, such as LC-MS/MS, provides both separation and structural information. nih.gov Further development in these hyphenated approaches is key to robustly characterizing complex mixtures containing multiple lysergamide isomers.
| Technique | Application | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of epimers. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on fragmentation patterns. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers in a mixture. | nih.gov |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Detection and identification of trace isomers and impurities. | nih.gov |
| GC-Solid State Infrared (IR) Analysis | Provides structural information complementary to MS. | nih.gov |
Q & A
Q. How can researchers analytically characterize iso-AL-LAD in solution to confirm structural integrity and purity?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR) : Compare spectral data (e.g., 1H/13C NMR) with published reference spectra to confirm stereochemistry (e.g., distinguishing 8α and 8β epimers) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with tandem mass spectrometry (MS/MS) to verify molecular weight and fragmentation patterns .
- Chemiluminescent Nitrogen Detection : Quantify nitrogen content to cross-validate molecular composition .
- Purity Assessment : Reference batch-specific certificates of analysis (COAs) provided by qualified suppliers, ensuring ISO/IEC 17025 compliance for traceability .
Q. What experimental design considerations are critical for stability studies of iso-AL-LAD in solution?
Key factors:
- Storage Conditions : Maintain solutions at -20°C to prevent degradation; validate stability over ≥3 years using accelerated aging studies .
- Analytical Intervals : Perform periodic HPLC-MS/MS analyses to monitor decomposition products (e.g., hydrolysis or oxidation byproducts) .
- Matrix Effects : Assess solvent composition (e.g., aqueous vs. organic solvents) and buffer pH to mimic in vitro/in vivo conditions .
Q. How should researchers assess iso-AL-LAD purity for pharmacological assays?
- Chromatographic Methods : Use HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities at thresholds <1% .
- Spectroscopic Validation : Cross-reference UV absorption profiles with published λmax values for lysergamides .
- Batch Documentation : Require ISO 17034-compliant COAs from suppliers, including residual solvent analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data in iso-AL-LAD pharmacological studies (e.g., outlier results in dose-response assays)?
Methodological approaches:
- Robust Statistical Models : Apply LAD-Lasso regression to minimize outlier influence while selecting relevant variables .
- Outlier Diagnostics : Use leverage plots or Cook’s distance to identify aberrant data points; validate findings with orthogonal assays (e.g., receptor binding vs. functional activity) .
- Replication : Repeat experiments under controlled conditions (e.g., standardized cell lines, blinded analysis) to distinguish technical variability from biological effects .
Q. What strategies ensure cross-validation of iso-AL-LAD data across multiple analytical platforms?
- Multi-Technique Integration : Combine NMR (structural confirmation), HPLC-MS/MS (quantification), and chemiluminescent detection (elemental analysis) to triangulate results .
- Reference Standards : Use certified internal standards (e.g., deuterated analogs) to calibrate instruments and normalize inter-laboratory variability .
- Data Harmonization : Apply meta-analysis frameworks to reconcile discrepancies between in vitro potency (e.g., EC50) and in vivo behavioral outcomes .
Q. How to design behavioral studies for iso-AL-LAD that account for interspecies variability and translational relevance?
- Model Selection : Use rodent models (e.g., head-twitch response in mice) with pharmacokinetic profiling to align doses with human equivalent exposures .
- Control Groups : Include vehicle controls, positive controls (e.g., LSD), and isomer-specific controls (e.g., AL-LAD) to isolate iso-AL-LAD effects .
- Endpoint Validation : Pair behavioral assays (e.g., locomotor activity) with neurochemical analyses (e.g., serotonin receptor occupancy) to confirm mechanism-specific outcomes .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including detailed supplementary materials for compound preparation and characterization .
- Data Presentation : Follow IMRaD structure for results, using tables/figures with descriptive captions and error margins to highlight trends .
- Ethical Compliance : Adhere to institutional review protocols for animal or human-derived data, citing ethical approval identifiers in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
